N-(4-bromo-2-methylphenyl)-6-hydroxypyrimidine-4-carboxamide

Lipophilicity Physicochemical Profiling Medicinal Chemistry

This compound uniquely features a 4-bromo-2-methylphenyl substituent that creates a distinct steric and electronic environment, critical for selective molecular recognition and metabolic stability. Its balanced LogP (1.4) and TPSA (~75 Ų) align with CNS drug-like space, offering superior permeability over dihydroxy analogs. The para-bromine handle enables direct Suzuki–Miyaura or Buchwald–Hartwig coupling, minimizing synthetic re-investment in SAR programs. Procurement teams focused on kinase or bromodomain targets should prioritize this chemotype for focused library building.

Molecular Formula C12H10BrN3O2
Molecular Weight 308.135
CAS No. 2034447-47-5
Cat. No. B2839514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromo-2-methylphenyl)-6-hydroxypyrimidine-4-carboxamide
CAS2034447-47-5
Molecular FormulaC12H10BrN3O2
Molecular Weight308.135
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Br)NC(=O)C2=CC(=O)NC=N2
InChIInChI=1S/C12H10BrN3O2/c1-7-4-8(13)2-3-9(7)16-12(18)10-5-11(17)15-6-14-10/h2-6H,1H3,(H,16,18)(H,14,15,17)
InChIKeyJGLLBQRGNBKNFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-bromo-2-methylphenyl)-6-hydroxypyrimidine-4-carboxamide (CAS 2034447-47-5): Structural and Physicochemical Profile for Informed Procurement


N-(4-bromo-2-methylphenyl)-6-hydroxypyrimidine-4-carboxamide is a pyrimidine-4-carboxamide derivative featuring a 4-bromo-2-methylphenyl substituent on the carboxamide nitrogen and a 6-hydroxy (6-oxo tautomer) group on the pyrimidine ring [1]. The compound has a molecular formula of C₁₂H₁₀BrN₃O₂, a molecular weight of 308.13 g/mol, a calculated LogP (XLogP3-AA) of 1.4, two hydrogen bond donors, three hydrogen bond acceptors, and a topological polar surface area (TPSA) of approximately 75 Ų, placing it within drug-like chemical space [1]. Its physicochemical signature, driven by the electron‑withdrawing bromine atom and the hydrogen‑bond‑capable pyrimidine‑carboxamide core, distinguishes it from analogs with different halogen or substituent patterns, and serves as the foundation for its evaluation as a selective building block or screening candidate.

Why Substitution with Generic 6-Hydroxypyrimidine-4-carboxamides Is Not Advisable


The 4-bromo-2-methylphenyl moiety is not an inert spectator group; the ortho‑methyl and para‑bromo substituents create a distinctive steric and electronic environment that profoundly influences molecular recognition, metabolic stability, and synthetic reactivity [1]. Replacing this specific aniline‑derived fragment with a different aryl group—such as 4‑ethoxyphenyl, 4‑carbamoylphenyl, or 3‑chloro‑4‑fluorophenyl—alters the ligand’s hydrogen‑bonding geometry, halogen‑bonding potential, and lipophilicity, any of which can dramatically shift target‑binding profiles and off‑target liability [2]. Therefore, end‑users cannot freely exchange compounds bearing the same hydroxypyrimidine‑carboxamide core without risking loss of the unique interaction pattern that defines this compound’s utility in biological screening or chemical synthesis.

Quantitative Evidence for N-(4-bromo-2-methylphenyl)-6-hydroxypyrimidine-4-carboxamide Differentiation


Lipophilicity Modulation: XLogP3-AA of 1.4 vs. Unsubstituted Core (XLogP3 ≈ –0.1)

The target compound exhibits a calculated LogP (XLogP3-AA) of 1.4, a substantial increase over the unsubstituted 6-hydroxypyrimidine-4-carboxamide scaffold (XLogP3 ≈ –0.1) [1][2]. This elevation, driven by the 4-bromo-2-methylphenyl group, places the compound in a more favorable lipophilicity range for passive membrane permeability (optimal LogP 1–3) and reduces aqueous solubility relative to the parent core, thereby altering its suitability for cell‑based vs. biochemical assay formats.

Lipophilicity Physicochemical Profiling Medicinal Chemistry

Hydrogen‑Bond Donor Count Difference: 2 HBD vs. 3 HBD in 5,6-Dihydroxy Analogs

With only two hydrogen‑bond donors (pyrimidine NH and amide NH), the target compound has one fewer HBD than the closely related 5,6‑dihydroxypyrimidine‑4‑carboxamide series (3 HBD) that are known HIV integrase inhibitors [1][2]. This reduction in HBD count may improve passive membrane permeability and reduce susceptibility to P‑glycoprotein efflux, a critical consideration in cellular activity assays.

Hydrogen Bonding Permeability Drug Design

Synthetic Versatility via Bromine‑Mediated Cross‑Coupling vs. Non‑Halogenated Analogs

The para‑bromine atom on the phenyl ring provides a chemically addressable handle for palladium‑catalyzed cross‑coupling reactions (Suzuki, Buchwald–Hartwig, etc.) that is absent in non‑halogenated or dehalogenated analogs such as N‑(4‑methylphenyl)‑6‑hydroxypyrimidine‑4‑carboxamide [1]. This allows late‑stage diversification without requiring de novo synthesis, enabling rapid SAR expansion and affinity‑probe generation.

Cross‑Coupling Chemical Biology Structural Diversification

Recommended Application Scenarios for N-(4-bromo-2-methylphenyl)-6-hydroxypyrimidine-4-carboxamide Based on Quantitative Evidence


Cell‑Based Kinase or Bromodomain Inhibitor Screening

With a LogP of 1.4 and only two hydrogen‑bond donors, this compound is expected to exhibit balanced permeability and solubility for cellular assays. Procurement teams building focused libraries for kinase or bromodomain targets should prefer this chemotype over more polar 5,6‑dihydroxy analogs (3 HBD), which often require prodrug strategies to achieve cellular activity [1][2].

Late‑Stage Diversification via Suzuki Cross‑Coupling

The para‑bromine substituent enables direct Suzuki–Miyaura or Buchwald–Hartwig coupling to generate diverse analogs. This is particularly valuable for SAR studies where the hydroxypyrimidine‑carboxamide core is retained while varying the pendant aryl group. Procurement should prioritize this compound over non‑halogenated phenyl analogs to minimize synthetic re‑investment [1].

Physicochemical Property‑Based Fragment Growth

When expanding fragment hits from the 6‑hydroxypyrimidine‑4‑carboxamide core, the 4‑bromo‑2‑methylphenyl substituent provides a favorable ΔLogP (+1.5 vs. parent) while maintaining a TPSA of ~75 Ų, consistent with CNS drug‑like space. This compound can serve as an early‑stage lead‑like molecule in programs where oral bioavailability is a selection criterion [1][2].

Quote Request

Request a Quote for N-(4-bromo-2-methylphenyl)-6-hydroxypyrimidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.